molecular formula C17H18N2O4 B6395040 2-(3-BOC-Aminophenyl)isonicotinic acid CAS No. 1261900-63-3

2-(3-BOC-Aminophenyl)isonicotinic acid

Cat. No.: B6395040
CAS No.: 1261900-63-3
M. Wt: 314.34 g/mol
InChI Key: BVGSKYQTLJEZCM-UHFFFAOYSA-N
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Description

2-(3-BOC-Aminophenyl)isonicotinic acid is a synthetic derivative of isonicotinic acid (4-pyridinecarboxylic acid), featuring a tert-butyloxycarbonyl (BOC)-protected amino group at the 3-position of a phenyl ring attached to the pyridine’s 2-position. The BOC group enhances lipophilicity and stability, making the compound suitable for applications in medicinal chemistry and organic synthesis, particularly where amine protection is required during multi-step reactions .

Properties

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-13-6-4-5-11(9-13)14-10-12(15(20)21)7-8-18-14/h4-10H,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGSKYQTLJEZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=NC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 3-BOC-Aminophenyl Intermediates

The 3-BOC-aminophenyl moiety is synthesized via Boc protection of 3-aminophenol or its derivatives. In a representative procedure, 3-amino-1-propanol is reacted with Boc₂O in dichloromethane (DCM) using triethylamine as a base, yielding 3-(Boc-amino)-1-propanol with >90% purity after silica gel chromatography. For aromatic amines, analogous conditions apply, with THF/water systems proving effective for minimizing side reactions.

Optimization of Reaction Conditions

  • Solvent Systems : THF-water (1:1) facilitates homogeneous mixing, reducing hydrolysis of reactive intermediates.

  • Temperature : Reactions conducted at 0–5°C suppress racemization and byproduct formation.

  • Stoichiometry : A 1:1 molar ratio of Boc₂O to amine ensures complete protection without excess reagent.

Step 2: Coupling with Isonicotinic Acid

Isonicotinic acid (pyridine-4-carboxylic acid) is conjugated to the Boc-protected amine via EDC/NHS-mediated esterification or amidation. In a documented protocol, isonicotinic acid is activated with N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in DCM, followed by reaction with 3-(Boc-amino)-1-propanol to form 3-[(tert-butoxycarbonyl)amino]propyl isonicotinate. Adapting this method, the phenyl analog could be synthesized by substituting the propanol derivative with 3-BOC-aminophenol.

Critical Parameters for Coupling

  • Activation Time : 15–30 minutes of stirring ensures complete activation of the carboxylic acid.

  • Coupling Duration : Overnight reactions (12–18 hours) achieve >85% conversion.

  • Workup : Sequential washing with brine and sodium bicarbonate removes unreacted reagents.

Comparative Analysis of Methodologies

Homogeneous vs. Biphasic Systems

Homogeneous reaction systems, such as THF-water, outperform biphasic systems in yield and reproducibility. For instance, the methylation of N-Boc-D-serine in THF-water (1:1) achieved an 88.6% yield, whereas biphasic chloroform-water systems reported lower efficiencies due to reagent hydrolysis.

Role of Phase-Transfer Catalysts

While quaternary ammonium salts (e.g., 18-crown-6 ether) enhance solubility in aqueous systems, their use is optional in homogeneous conditions. The patent CN102320993A demonstrated that omitting phase-transfer catalysts in THF-water systems still yielded high-purity products, simplifying purification.

Data Tables: Synthesis Parameters and Outcomes

Table 1. Comparison of Boc Protection Methods

ParameterMethod AMethod B
SolventTHF/H₂O (1:1)THF/H₂O (1:1)
BaseNaHCO₃NaOH
Temperature0–5°C0–5°C
Yield89%88.6%

Table 2. EDC/NHS Coupling Optimization

ParameterValue
Activation Time15 minutes
Coupling Duration12 hours
SolventDichloromethane
Yield91%

Deprotection and Final Product Isolation

The Boc group is removed using trifluoroacetic acid (TFA) in DCM (1:1), yielding the free amine. Post-deprotection, the crude product is purified via silica gel chromatography with chloroform-methanol gradients . For 2-(3-BOC-aminophenyl)isonicotinic acid, final purification may involve recrystallization from ethyl acetate/hexane mixtures to achieve >95% purity.

Chemical Reactions Analysis

Types of Reactions: 2-(3-BOC-Aminophenyl)isonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The BOC-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in further substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Deprotection of the BOC group is typically achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenolic derivatives, while reduction can produce amines .

Scientific Research Applications

2-(3-BOC-Aminophenyl)isonicotinic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.

    Biology: The compound is employed in the development of bioactive molecules and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly in the development of anti-tuberculosis drugs.

    Industry: The compound is utilized in material science for the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-(3-BOC-Aminophenyl)isonicotinic acid involves its interaction with specific molecular targets. The BOC-protected amino group can be deprotected to reveal the free amine, which can then interact with enzymes or receptors. The isonicotinic acid moiety is known to inhibit the formation of mycobacterial cell walls, making it effective against tuberculosis .

Comparison with Similar Compounds

Key Structural Features :

  • Pyridine core : Provides a rigid aromatic framework with a carboxylic acid at position 4.
  • BOC-protected phenyl substituent : Introduces steric bulk and modulates solubility and reactivity.
  • Molecular formula : C₁₇H₂₀N₂O₄ (calculated molecular weight: 316.35 g/mol).

Comparison with Structural Analogues

Functional Group Variations and Physicochemical Properties

The substituent on the phenyl ring significantly influences the compound’s properties. Below is a comparative analysis of key derivatives:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Reference
2-(3-BOC-Aminophenyl)isonicotinic acid 3-BOC-Aminophenyl C₁₇H₂₀N₂O₄ 316.35 High lipophilicity; stable under basic conditions
2-(4-Methoxyphenyl)isonicotinic acid 4-Methoxyphenyl C₁₃H₁₁NO₃ 229.23 Moderate solubility; harmful by inhalation/skin contact
3-Chloro-2-(trifluoromethyl)isonicotinic acid 3-Cl, 2-CF₃ C₇H₃ClF₃NO₂ 225.55 Electron-withdrawing groups increase acidity; enhanced reactivity
Isonicotinic acid hydrazide Hydrazide C₇H₇N₃O 153.15 Antitubercular activity; distinct metabolic pathways
3-(2,2-Dimethylpropanamido)isonicotinic acid Acylated amino C₁₁H₁₄N₂O₃ 246.25 Alternative protecting group; differs in deprotection conditions

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 2-(3-BOC-Aminophenyl)isonicotinic acid while preserving the BOC-protected amine group?

  • Methodology : Use a stepwise approach combining coupling reactions and protective group chemistry. Begin with Boc-protection of the 3-aminophenyl group using di-tert-butyl dicarbonate (Boc anhydride) under inert conditions (e.g., nitrogen atmosphere) to prevent premature deprotection. Monitor reaction progress via TLC or HPLC. Subsequent coupling with isonicotinic acid derivatives (e.g., via EDC/HOBt-mediated amidation) ensures regioselectivity. Post-synthesis, validate purity through LC-MS and NMR .

Q. How can researchers ensure high-purity isolation of 2-(3-BOC-Aminophenyl)isonicotinic acid from reaction mixtures?

  • Methodology : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate to DCM/methanol) to separate polar byproducts. For crystalline derivatives, optimize recrystallization using mixed solvents (e.g., DCM/hexane). Confirm purity via melting point analysis and ¹H/¹³C NMR, ensuring the absence of residual solvents or unreacted intermediates .

Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

  • Methodology : Combine ¹H/¹³C NMR to confirm the BOC group’s presence (δ ~1.3 ppm for tert-butyl protons) and aromatic proton coupling patterns. FT-IR identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the Boc group). High-resolution mass spectrometry (HRMS) validates molecular weight accuracy (±2 ppm) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) guide mechanistic studies of BOC deprotection under acidic conditions?

  • Methodology : Perform density functional theory (DFT) calculations to model protonation pathways of the BOC group. Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets to simulate intermediates and transition states. Compare predicted activation energies with experimental kinetics (e.g., via UV-Vis monitoring of deprotection rates). Validate models against experimental NMR shifts of intermediates .

Q. What experimental design strategies optimize solubility and stability in aqueous buffers for biological assays?

  • Methodology : Apply factorial design (e.g., 2³ factorial matrix) to test variables like pH (4–8), co-solvents (DMSO, ethanol), and temperature (4–25°C). Measure solubility via nephelometry and stability via accelerated degradation studies (40°C/75% RH for 14 days). Use ANOVA to identify significant factors and derive predictive models .

Q. How do researchers reconcile discrepancies in reported reaction yields for Boc-protected intermediates?

  • Methodology : Conduct comparative studies under controlled conditions (e.g., inert atmosphere vs. ambient). Analyze side reactions (e.g., hydrolysis or dimerization) via LC-MS/MS. Use kinetic profiling to identify rate-limiting steps. Cross-reference with literature using systematic reviews to isolate variables like catalyst purity or solvent grade .

Q. What role do theoretical frameworks play in designing catalytic systems for derivatives of this compound?

  • Methodology : Anchor studies in transition-state theory or Hammond’s postulate to predict catalytic efficiency. For example, design palladium-catalyzed cross-coupling reactions by aligning steric and electronic parameters of ligands (e.g., XPhos) with the substrate’s aromatic ring geometry. Validate through Hammett plots or linear free-energy relationships (LFER) .

Methodological Guidance

  • Data Interpretation : When analyzing NMR splitting patterns, consider ortho-substituent effects on aromatic protons (e.g., deshielding due to electron-withdrawing groups). For mass spectra, differentiate isotopic clusters (e.g., chlorine vs. boron isotopes) using isotopic abundance tables .
  • Contradiction Management : Address conflicting solubility data by standardizing solvent purity (HPLC-grade) and humidity controls during experiments. Document all parameters in open-access repositories for reproducibility .

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